molecular formula C14H15N3O4S B1330022 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid CAS No. 40947-69-1

4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid

Cat. No.: B1330022
CAS No.: 40947-69-1
M. Wt: 321.35 g/mol
InChI Key: RFHAPRIQUZZKDJ-UHFFFAOYSA-N
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Description

4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid is an organic compound with the molecular formula C14H15N3O4S and a molecular weight of 321.35 g/mol . This compound is known for its vibrant color and is commonly used as a dye intermediate. It is also referred to as an azo compound due to the presence of the characteristic azo group (-N=N-) linking two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with benzenesulfonic acid under alkaline conditions to yield the final azo compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure the efficient formation of the desired product. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can interact with biological molecules. The specific molecular targets and pathways depend on the context of its use, such as in staining or as a dye intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Amino-2-methylphenyl)azo]benzenesulfonic acid
  • 4-[(4-Amino-5-methylphenyl)azo]benzenesulfonic acid
  • 4-[(4-Amino-5-ethoxy-2-methylphenyl)azo]benzenesulfonic acid

Uniqueness

4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and the properties of the dyes synthesized from it. These substituents can affect the color, solubility, and stability of the resulting compounds, making it a valuable intermediate in dye chemistry .

Properties

IUPAC Name

4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHAPRIQUZZKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885823
Record name Benzenesulfonic acid, 4-[2-(4-amino-5-methoxy-2-methylphenyl)diazenyl]-
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Molecular Weight

321.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40947-69-1
Record name 4-[2-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-(2-(4-amino-5-methoxy-2-methylphenyl)diazenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[2-(4-amino-5-methoxy-2-methylphenyl)diazenyl]-
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Record name Benzenesulfonic acid, 4-[2-(4-amino-5-methoxy-2-methylphenyl)diazenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[(4-amino-5-methoxy-o-tolyl)azo]benzenesulphonic acid
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